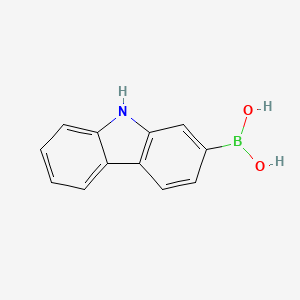(9H-Carbazol-2-yl)boronic acid
CAS No.: 745783-94-2
Cat. No.: VC8292247
Molecular Formula: C12H10BNO2
Molecular Weight: 211.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 745783-94-2 |
|---|---|
| Molecular Formula | C12H10BNO2 |
| Molecular Weight | 211.03 g/mol |
| IUPAC Name | 9H-carbazol-2-ylboronic acid |
| Standard InChI | InChI=1S/C12H10BNO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14-16H |
| Standard InChI Key | GILHQTJWHIURJL-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)C3=CC=CC=C3N2)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=C1)C3=CC=CC=C3N2)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(9-Phenyl-9H-carbazol-2-yl)boronic acid features a carbazole core substituted with a phenyl group at the 9-position and a boronic acid (-B(OH)₂) group at the 2-position. The carbazole system consists of two benzene rings fused to a pyrrole ring, conferring aromaticity and planar geometry. The boronic acid group enhances reactivity toward electrophilic substitution and facilitates participation in palladium-catalyzed coupling reactions .
Physical Characteristics
Key physical properties include a predicted density of 1.20±0.1 g/cm³ and a boiling point of 466.0±51.0 °C . The compound exists as a white to off-white crystalline powder, sparingly soluble in tetrahydrofuran (THF) but stable under inert atmospheres (nitrogen or argon) at 2–8°C . Its pKa of 8.91±0.30 suggests moderate acidity, aligning with typical arylboronic acids .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄BNO₂ |
| Molecular Weight | 287.12 g/mol |
| Density | 1.20±0.1 g/cm³ |
| Boiling Point | 466.0±51.0 °C |
| Solubility | Slightly soluble in THF |
| Storage Conditions | 2–8°C under inert gas |
Synthetic Methodologies
Lithiation-Borylation Approach
A widely reported synthesis involves lithiation of a carbazole precursor followed by borylation. For example, 1-(9-phenyl-9H-carbazol-2-yl) lithium, generated by treating 3,6-dibromo-N-ethyl-carbazole with n-BuLi at -78°C, reacts with triisopropyl borate to yield the boronic acid derivative. This method achieves a 78% yield after recrystallization and column chromatography .
Suzuki-Miyaura Coupling Applications
The compound’s boronic acid group enables its use in Suzuki-Miyaura cross-couplings. For instance, coupling with brominated cyanated carbazoles in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃ produces heterocyclic architectures with applications in organic light-emitting diodes (OLEDs) . These reactions typically proceed in toluene/ethanol mixtures at reflux, with yields exceeding 85% .
Applications in Materials Science and Pharmaceuticals
Optoelectronic Materials
(9-Phenyl-9H-carbazol-2-yl)boronic acid is pivotal in synthesizing emissive layers for OLEDs. Coupling with cyanated dibenzofuran or dibenzothiophene derivatives yields deep-blue-emitting materials with high quantum efficiencies. For example, m-CzOCN and m-CzSCN, synthesized via Suzuki-Miyaura reactions, exhibit luminescence maxima at 450–470 nm, making them suitable for display technologies .
Pharmaceutical Intermediates
As a boronic acid, the compound participates in protease inhibition and carbohydrate recognition, relevant to antiviral and anticancer drug development. Its carbazole moiety contributes to DNA intercalation, enhancing therapeutic potential .
| Supplier | Quantity | Price |
|---|---|---|
| TCI Chemical | 200 mg | $24 |
| TCI Chemical | 1 g | $68 |
| Apolloscientific | 25 g | $669 |
| SynQuest Laboratories | 25 g | $792 |
Pricing reflects purification grade, with anhydride-containing variants at lower costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume